2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene
CAS No.: 951893-67-7
Cat. No.: VC8333461
Molecular Formula: C10H10ClF
Molecular Weight: 184.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951893-67-7 |
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Molecular Formula | C10H10ClF |
Molecular Weight | 184.64 g/mol |
IUPAC Name | 1-(2-chloroprop-2-enyl)-3-fluoro-2-methylbenzene |
Standard InChI | InChI=1S/C10H10ClF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 |
Standard InChI Key | XDVMHPCBFRNICK-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1F)CC(=C)Cl |
Canonical SMILES | CC1=C(C=CC=C1F)CC(=C)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene is C₁₀H₉ClF, reflecting a propene chain (C₃H₅) modified by a chlorine atom and a fluorinated, methyl-substituted phenyl group. The IUPAC name derives from the substituent positions: the chlorine resides on the second carbon of the propene backbone, while the 3-fluoro-2-methylphenyl group attaches to the third carbon.
Key Structural Features:
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Chlorine substituent: Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or elimination reactions.
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Fluorine atom: Introduces electron-withdrawing effects, potentially stabilizing intermediates in synthetic pathways.
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Ortho-methyl group: Creates steric hindrance, which may influence regioselectivity in subsequent reactions.
The compound’s InChIKey (XDVMHPCBFRNICK-UHFFFAOYSA-N) provides a unique identifier for database searches, though no crystalline structure data or spectroscopic assignments (e.g., NMR, IR) are publicly available .
Physicochemical Properties
The compound’s properties are inferred from its molecular structure and limited commercial specifications:
Property | Value/Description |
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Molecular Weight | 184.64 g/mol |
Purity | 97% |
Physical State | Likely liquid at room temperature |
Boiling Point | Not reported |
Melting Point | Not reported |
Density | ~1.2–1.3 g/cm³ (estimated) |
Solubility | Expected low solubility in water |
The absence of melting/boiling point data underscores the need for experimental characterization. Theoretical solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is high due to the nonpolar aromatic and chloroalkene moieties.
Future Perspectives
The discontinuation of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene highlights challenges in sourcing niche chemicals for research. Future work should prioritize:
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Synthetic Optimization: Developing scalable, cost-effective routes to revive availability.
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Biological Screening: Testing against disease-relevant targets (e.g., kinases, GPCRs).
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Material Characterization: Resolving spectroscopic profiles and crystallographic data.
Collaboration between academia and specialty chemical manufacturers could bridge existing data gaps, unlocking this compound’s potential in advanced applications.
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